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Compound of Interest

Compound Name: Azalamellarin N

Cat. No.: B12383977 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the in vitro studies

investigating the efficacy of Azalamellarin N, a synthetic lactam analogue of the marine

alkaloid lamellarin N. It details the compound's cytotoxic and inhibitory activities, outlines the

experimental protocols used for its evaluation, and illustrates its known mechanisms of action

through signaling pathway diagrams.

Quantitative Efficacy Data
Azalamellarin N and its derivatives have demonstrated significant biological activity across

various in vitro models. The following tables summarize the key quantitative data from

cytotoxicity and enzyme inhibition assays.

Table 1: Cytotoxicity of Azalamellarin Analogues against Human Cancer Cell Lines
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Compound Cell Line Cancer Type IC50 (µM)

Azalamellarin D HuCCA-1 Cholangiocarcinoma
Submicromolar

Range[1][2]

Azalamellarin D A549 Lung Carcinoma
Submicromolar

Range[1][2]

Azalamellarin D HepG2
Hepatocellular

Carcinoma

Submicromolar

Range[1][2]

Azalamellarin D MOLT-3
Acute Lymphoblastic

Leukemia

Submicromolar

Range[1][2]

Various

Azalamellarins

HuCCA-1, A-549,

HepG2, MOLT-3
Various Micromolar Range[3]

Note: IC50 is the drug concentration that causes 50% inhibition of cell growth after 72 hours of

continuous exposure.[1]

Table 2: In Vitro Kinase Inhibitory Activity of Azalamellarin N and its Analogues

Compound Target Kinase IC50 (nM) Selectivity Note

A-ring modified

Azalamellarin

analogue¹

EGFR T790M/L858R

(mutant)
1.7[4][5]

More selective for

mutant EGFR[4][5]

A-ring modified

Azalamellarin

analogue¹

EGFR (Wild Type) 4.6[4][5] -

Azalamellarin N GSK-3β Potent inhibitor²
More potent than

Lamellarin N[5]

¹Analogue bearing two 3-(dimethylamino)propoxy groups at C20 and C21 positions.[4][5]

²Specific IC50 value not provided in the search results, but described as a more potent inhibitor

than its parent lamellarin compound and functions as an ATP-non-competitive inhibitor.[5]
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Key Mechanisms of Action and Signaling Pathways
In vitro studies have elucidated two primary mechanisms through which Azalamellarin N
exerts its effects: inhibition of drug-resistant protein kinases and modulation of inflammatory

cell death pathways.

Inhibition of Mutant Epidermal Growth Factor Receptor
(EGFR)
Azalamellarin N and its analogues have been identified as potent, non-covalent inhibitors of

the drug-resistant EGFR T790M/L858R mutant, a key target in non-small cell lung cancer.[4][5]

The inhibitory activity is attributed to a critical hydrogen bonding interaction between the lactam

NH group in the B-ring of the molecule and the carbonyl group of a methionine residue

(Met793) in the kinase domain.[4][5] This interaction explains the higher inhibitory activity of

azalamellarins compared to their corresponding lamellarin (lactone) counterparts.[5]
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Caption: Azalamellarin N non-covalently inhibits mutant EGFR via hydrogen bonding.

Inhibition of Pyroptosis via the NLRP3 Inflammasome
Pathway
Azalamellarin N has been identified as a specific inhibitor of pyroptosis, an inflammatory form

of regulated cell death.[1][6] It strongly inhibits pyroptosis induced by NLRP3 inflammasome

agonists like extracellular ATP and nigericin.[6] The mechanism involves inhibiting the

activation of caspase-1 and the apoptosis-associated speck-like protein (ASC), which are

critical components of the NLRP3 inflammasome complex.[3][6] Evidence suggests that

Azalamellarin N acts on molecule(s) upstream of the NLRP3 inflammasome activation, rather
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than directly targeting its core components.[6] The lactam ring is essential for this inhibitory

effect.[3]

NLRP3 Inflammasome Pathway

Proinflammatory Stimuli
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Click to download full resolution via product page

Caption: Azalamellarin N inhibits pyroptosis by targeting upstream signaling of NLRP3.

Detailed Experimental Protocols
The in vitro efficacy of Azalamellarin N has been determined using a variety of standard cell-

based and biochemical assays.

Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a

colorimetric method used to measure cellular metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.[7][8]

Protocol:

Cell Seeding: Plate cells (e.g., HuCCA-1, A549) in 96-well plates and incubate for 18-24

hours at 37°C and 5% CO2 to allow for cell adherence.[8]

Compound Treatment: Treat the cells with varying concentrations of Azalamellarin N (or its

analogues) and control compounds. Incubate for a specified period (e.g., 48 or 72 hours).[7]

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4

hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple

formazan crystals.[8]

Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

Data Acquisition: Measure the optical density (absorbance) of the solution at a specific

wavelength (e.g., 570 nm) using a microplate reader.[8] The absorbance is directly

proportional to the number of viable cells.
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MTT Assay Experimental Workflow
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Caption: Standard workflow for determining cytotoxicity using the MTT assay.

In Vitro Tyrosine Kinase Inhibition Assay
This type of assay is used to determine the direct inhibitory effect of a compound on the

catalytic activity of a specific kinase, such as EGFR.

General Protocol:

Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR

T790M/L858R), a specific peptide substrate, and ATP in a reaction buffer.

Inhibitor Addition: Add varying concentrations of Azalamellarin N or control inhibitors to the

reaction wells.

Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the

kinase to phosphorylate the substrate.

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can

be done using various methods, such as luminescence-based assays (measuring remaining

ATP) or antibody-based detection (e.g., ELISA).

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the

IC50 value. To determine the mechanism of inhibition (e.g., ATP-competitive vs. non-

competitive), the assay can be repeated with varying concentrations of ATP.[5]

Summary and Future Directions
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In vitro studies have established Azalamellarin N as a promising therapeutic candidate with

potent and specific biological activities. Its efficacy as a non-covalent inhibitor of drug-resistant

EGFR mutants and as a novel inhibitor of the NLRP3 inflammasome pathway highlights its

potential in oncology and inflammatory diseases. The lactam ring is a critical structural feature

for its activity.[3]

Future research should focus on expanding the panel of kinases and cell lines tested to better

understand its selectivity profile. In vivo studies are necessary to validate these in vitro findings

and to assess the pharmacokinetic and safety profiles of Azalamellarin N and its optimized

analogues. Further investigation into the precise upstream target in the pyroptosis pathway

could reveal new regulatory mechanisms of inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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